4,4-Dimethyloxazolidine
Overview
Description
4,4-Dimethyloxazolidine: is a heterocyclic organic compound with the molecular formula C5H11NO . It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility, making it useful in various chemical and industrial applications .
Biochemical Analysis
Biochemical Properties
4,4-Dimethyloxazolidine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit the growth of bacteria and fungi . The compound’s antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, this compound can form complexes with metal ions, which may enhance its antimicrobial efficacy .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In particular, the compound can inhibit the growth of bacterial cells by interfering with their DNA replication and protein synthesis. This disruption of cellular processes ultimately leads to cell death. Moreover, this compound has been observed to cause oxidative stress in cells, which can further contribute to its antimicrobial effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, to inhibit their activity . For example, this compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis. Additionally, the compound can induce changes in gene expression by binding to DNA and interfering with transcriptional processes . These molecular interactions collectively contribute to the antimicrobial properties of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with persistent antimicrobial effects, although the compound’s efficacy may decrease as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant toxicity . At higher doses, this compound can cause toxic effects, including severe eye irritation and slight toxicity by oral, dermal, and inhalation routes . These adverse effects highlight the importance of determining the appropriate dosage for safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo biotransformation in the body, leading to the formation of metabolites that may contribute to its antimicrobial activity. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its antimicrobial efficacy . The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are essential for its antimicrobial activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the cell membrane, where it can exert its antimicrobial effects by disrupting membrane integrity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions. The reaction proceeds via cyclization to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trifluoroacetic anhydride as a catalyst. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-N-oxyl, a stable radical used in spin labeling.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are often used in substitution reactions.
Major Products:
Scientific Research Applications
4,4-Dimethyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxazolidine involves its ability to form stable radicals. This property is particularly useful in spin labeling, where the compound interacts with specific molecular targets, allowing researchers to study the environment and dynamics of these targets using electron spin resonance spectroscopy .
Comparison with Similar Compounds
4,4-Dimethyloxazolidine-N-oxyl: A stable radical derived from this compound, used in spin labeling.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable radical used in similar applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer stability and versatility. Its ability to form stable radicals distinguishes it from other oxazolidines and makes it particularly valuable in spin labeling and radical reactions .
Properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQMDNQYMMRJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032314 | |
Record name | 4,4-Dimethyl oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS] | |
Record name | Oxazolidine, 4,4-dimethyl- | |
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Record name | 4,4-Dimethyloxazolidine | |
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Boiling Point |
100.9 °C | |
Record name | 4,4-Dimethyl oxazolidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
Record name | 4,4-Dimethyl oxazolidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone | |
Record name | 4,4-Dimethyl oxazolidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density = 0.99 g/mL | |
Record name | 4,4-Dimethyl oxazolidine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
22.3 [mmHg] | |
Record name | 4,4-Dimethyloxazolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
51200-87-4 | |
Record name | 4,4-Dimethyloxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51200-87-4 | |
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Record name | 4,4-Dimethyl oxazolidine | |
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Record name | Oxazolidine, 4,4-dimethyl- | |
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Record name | 4,4-Dimethyl oxazolidine | |
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Record name | 4,4-dimethyloxazolidine | |
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Record name | 4,4-DIMETHYLOXAZOLIDINE | |
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Record name | 4,4-Dimethyl oxazolidine | |
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Q1: What is the molecular formula and weight of 4,4-Dimethyloxazolidine-2-thione?
A1: The molecular formula of this compound-2-thione is C5H9NOS, and its molecular weight is 131.2 g/mol [].
Q2: What is the preferred isomeric form of N-acetyloxazolidines?
A2: [] NMR studies revealed that N-acetyl-2,2-dialkyloxazolidines primarily exist as the Z rotational isomer (91-96% Z), while N-acetyl-2-alkyl-4,4-dimethyloxazolidines favor the E rotational isomer (66-71% E). This preference was supported by molecular mechanics calculations.
Q3: Is this compound-2-thione found in its thione or thiol form in the solid state?
A3: X-ray crystallography confirmed that this compound-2-thione exists in its thione form in the solid state, supported by its C=S and C-N bond distances [].
Q4: How is this compound-2-thione used in organic synthesis?
A4: this compound-2-thione serves as a chiral auxiliary in the synthesis of pharmaceuticals, including (3S,4S)-[(R)-1'-((tert-butyldimethylsilyl)oxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone, a key intermediate for carbapenem synthesis [].
Q5: How does cholesterol affect the behavior of phospholipid membranes containing a spin-labeled phosphatidylcholine?
A5: [] Electron spin resonance (ESR) studies using a phosphatidylcholine spin-labeled at the 16th position revealed that cholesterol induces motional restriction of phospholipid molecules in the liquid-ordered (lo) phase compared to the liquid-disordered (ld) phase.
Q6: Can this compound-N-oxyl (DOXYL) derivatives be used to study protein-lipid interactions?
A6: Yes, DOXYL derivatives attached to stearic acid have been used to investigate albumin interaction with the endothelial cell surface layer (ESL) []. This study showed that albumin interacts transiently with the ESL, affecting its surface mobility.
Q7: How do different oil phases impact the conformation of spin-labeled surfactants in sodium dodecylsulfate (SDS) monolayers?
A7: [] The conformation of the hydrophobic part of a spin-labeled surfactant, probed by N-oxyl-4,4-dimethyloxazolidine stearic acid, was found to be dependent on the oil phase polarity. Ester/water interfaces favored an extended conformation, while alkane/water interfaces favored a bent conformation.
Q8: Can this compound-N-oxyl (DOXYL) be used to study molecular ordering in cell membranes during freezing?
A8: Yes, [] researchers incorporated a DOXYL-labeled fatty acid into mesophyll cells from winter rye. The results indicated a correlation between lethal freezing temperatures and the packing order of membrane lipids. Hardened cells, which survived lower temperatures, exhibited a more ordered membrane structure.
Q9: What are the applications of this compound in controlling microbial growth?
A9: this compound is recognized as a preservative biocide, effective in controlling microbial growth in various applications:
- Hydraulic Fracturing: [, , , , ] this compound exhibits long-term efficacy in preventing biogenic souring in hydraulically fractured shale reservoirs, even under high pressure and temperature conditions.
- Aqueous Systems: [] It demonstrates synergistic antimicrobial activity when combined with ortho-phenylphenol, effectively inhibiting microbial growth in water used for oil and gas well operations.
Q10: How does the performance of this compound as a biocide compare to other commonly used biocides?
A10: Studies comparing this compound to other biocides like tributyl tetradecyl phosphonium chloride (TTPC) and glutaraldehyde revealed:
- Extended Protection: [, ] this compound provides longer-lasting protection against biogenic souring compared to TTPC, making it suitable for extended well shut-in periods.
- Efficacy at Elevated Temperatures: [] this compound maintains efficacy at higher temperatures compared to glutaraldehyde, proving valuable in challenging reservoir conditions.
Q11: How is the efficacy of this compound as a preservative biocide evaluated in laboratory settings?
A11: [] Researchers have developed high-pressure, high-temperature bioreactors that simulate the conditions found in hydraulically fractured shale reservoirs. These bioreactors are valuable tools to evaluate the long-term efficacy of this compound in preventing biogenic souring under controlled, yet representative, conditions.
Q12: Can this compound-N-oxyl (DOXYL) derivatives be converted back to their parent ketones?
A12: [] Yes, DOXYL derivatives can be efficiently converted back to their parent ketones by reacting them with nitrogen dioxide. This reaction offers a valuable tool for manipulating and modifying DOXYL-containing compounds.
Q13: What is a novel and efficient method to synthesize this compound-2-thione?
A13: A new process was developed [, ] for preparing this compound-2-thione by dissolving the condensation product of 2-amino-2-methylpropanol and carbon disulfide in water, followed by cyclization using aqueous NaOH. This method avoids hazardous carbon disulfide vapors, minimizes impurities, and significantly increases yield.
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